![molecular formula C22H20O3 B15159044 3-{4-[([1,1'-Biphenyl]-2-yl)methoxy]phenyl}propanoic acid CAS No. 691898-14-3](/img/structure/B15159044.png)
3-{4-[([1,1'-Biphenyl]-2-yl)methoxy]phenyl}propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-{4-[([1,1’-Biphenyl]-2-yl)methoxy]phenyl}propanoic acid is an organic compound with the molecular formula C23H22O3 It is a biphenyl derivative with a propanoic acid functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{4-[([1,1’-Biphenyl]-2-yl)methoxy]phenyl}propanoic acid typically involves the following steps:
Formation of the biphenyl core: This can be achieved through Suzuki-Miyaura coupling, where a boronic acid derivative of one phenyl ring reacts with a halogenated phenyl ring in the presence of a palladium catalyst.
Introduction of the methoxy group: The biphenyl compound is then reacted with methanol in the presence of a base to introduce the methoxy group.
Attachment of the propanoic acid group: The final step involves the reaction of the methoxy-biphenyl compound with a propanoic acid derivative under acidic or basic conditions to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Catalysts and reagents are carefully selected to ensure cost-effectiveness and scalability.
Chemical Reactions Analysis
Types of Reactions
3-{4-[([1,1’-Biphenyl]-2-yl)methoxy]phenyl}propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (e.g., Br2, Cl2) and nitrating agents (e.g., HNO3) can be used under acidic conditions.
Major Products
Oxidation: Formation of biphenyl ketones or carboxylic acids.
Reduction: Formation of biphenyl alcohols.
Substitution: Formation of halogenated or nitrated biphenyl derivatives.
Scientific Research Applications
3-{4-[([1,1’-Biphenyl]-2-yl)methoxy]phenyl}propanoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Studied for its potential biological activities, including anti-inflammatory and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of advanced materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 3-{4-[([1,1’-Biphenyl]-2-yl)methoxy]phenyl}propanoic acid involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.
Comparison with Similar Compounds
Similar Compounds
- 4-{4-[(4-Fluorophenyl)methoxy]phenyl}butanoic acid
- 3-{4-[(4-Methylphenyl)methoxy]phenyl}propanoic acid
- 2-{4-[(4-Chlorophenyl)methoxy]phenyl}propanoic acid
Uniqueness
3-{4-[([1,1’-Biphenyl]-2-yl)methoxy]phenyl}propanoic acid is unique due to its specific biphenyl structure and the presence of both methoxy and propanoic acid groups. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
CAS No. |
691898-14-3 |
|---|---|
Molecular Formula |
C22H20O3 |
Molecular Weight |
332.4 g/mol |
IUPAC Name |
3-[4-[(2-phenylphenyl)methoxy]phenyl]propanoic acid |
InChI |
InChI=1S/C22H20O3/c23-22(24)15-12-17-10-13-20(14-11-17)25-16-19-8-4-5-9-21(19)18-6-2-1-3-7-18/h1-11,13-14H,12,15-16H2,(H,23,24) |
InChI Key |
XSJPYCVLPLDEIV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=CC=C2COC3=CC=C(C=C3)CCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


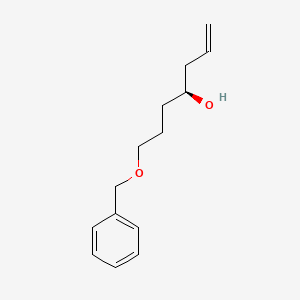
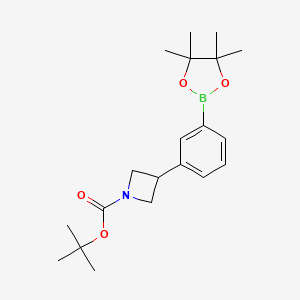
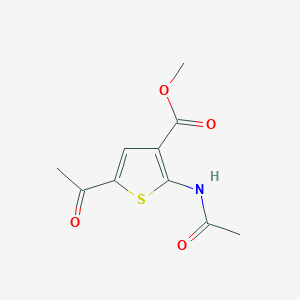
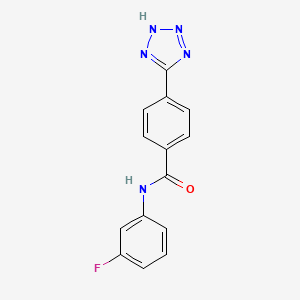

![2,2'-({4-[(3H-Pyrrolo[3,2-f]quinolin-9-yl)amino]phenyl}azanediyl)di(ethan-1-ol)](/img/structure/B15159011.png)
![3,5-Bis[3,5-bis(octyloxy)benzamido]-4-methylbenzoic acid](/img/structure/B15159014.png)
![4-[1-(Benzenesulfonyl)-3-methyl-1-phenylbutan-2-yl]morpholine](/img/structure/B15159019.png)
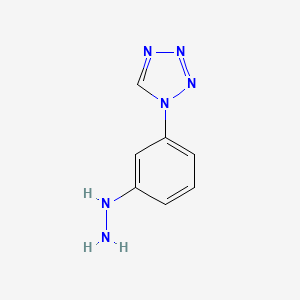
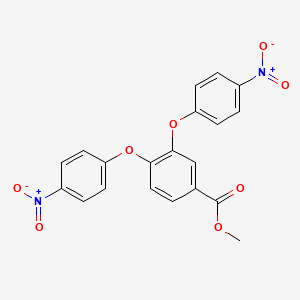

![2-Chloro-5-[4-chloro-5-(trifluoromethyl)-1,2-oxazol-3-yl]-4-fluorophenol](/img/structure/B15159031.png)
![1,3-Propanediol, 2-amino-2-[2-[4-(tridecyloxy)phenyl]ethyl]-](/img/structure/B15159046.png)
![3-(Trifluoromethyl)-6H-benzo[c]chromen-6-one](/img/structure/B15159054.png)
